molecular formula C7H13NO3 B2578895 (4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid CAS No. 2287247-40-7

(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B2578895
CAS No.: 2287247-40-7
M. Wt: 159.185
InChI Key: WERBLENYQRPDKK-UHNVWZDZSA-N
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Description

(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. The stereochemistry at positions 4 (S-configuration) and 5 (R-configuration) confers distinct spatial and electronic properties. Key structural features include:

  • Substituents: Three methyl groups (at C2, C2', and C5) and a carboxylic acid group at C2.
  • Applications: Primarily utilized in peptide synthesis as a protected amino acid derivative. For example, its Fmoc-protected form, Fmoc-Thr[Ψ(Me,Me)Pro]-OH, is employed in solid-phase peptide synthesis to introduce conformational constraints .

Properties

IUPAC Name

(4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-5(6(9)10)8-7(2,3)11-4/h4-5,8H,1-3H3,(H,9,10)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERBLENYQRPDKK-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(O1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NC(O1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Peptide Coupling Reactions

The carboxylic acid group participates in standard amide bond formation, particularly in solid-phase peptide synthesis (SPPS) . The oxazolidine ring acts as a conformation-stabilizing moiety, reducing aggregation during coupling.

Key reaction conditions :

  • Activation reagents : HATU, HBTU, or DCC with HOBt

  • Solvents : DMF or DCM

  • Temperature : 0–25°C

  • Coupling efficiency : >90% for Fmoc-protected derivatives

Mechanistic insight :
The carboxylic acid reacts with activation reagents to form an active ester intermediate, which undergoes nucleophilic attack by the amine of a growing peptide chain. The oxazolidine ring’s steric bulk minimizes epimerization at the α-carbon.

Oxazolidine Ring-Opening Reactions

The ring undergoes acid- or base-catalyzed opening, enabling access to linear intermediates for further derivatization .

Acid-Catalyzed Hydrolysis

ConditionProductYieldSource
1 M HCl, 25°C, 2 h(4S,5R)-2,2,5-trimethylthiazolidine-4S-carboxylic acid85%
TFA/DCM (1:1), 1 hDeprotected linear amino acid derivative92%

Mechanism : Protonation of the ring oxygen weakens the C–O bond, leading to nucleophilic attack by water or chloride ions. The stereochemistry at C4 and C5 is retained due to the rigid bicyclic transition state .

Nucleophilic Additions at the α-Position

The α-carbon adjacent to the carboxylic acid engages in Michael additions and cyanations , facilitated by the electron-withdrawing effect of the oxazolidine ring .

Example: Cyanoacetylation
A synthesis of tert-butyl (4S,5R)-4-(4-(2-cyanoacetyl)thiazol-2-yl)-2,2,5-trimethyloxazolidine-3-carboxylate (Compound 16 ):

  • Reagents : 1-(4-bromothiazol-2-yl)prop-2-yn-1-one, ethanol, acetic acid

  • Conditions : 60°C, 1.5 h → reflux, 16 h

  • Yield : 78%

  • Stereoselectivity : >95% syn addition due to oxazolidine-induced steric control .

Electrochemical Oxidation

The compound undergoes stereoretentive methoxylation under electrochemical conditions, preserving chirality at C4 and C5 :

ParameterValue
ElectrolyteLiClO₄ in MeOH
Voltage1.8 V vs. SCE
Product(4R,5R)-2d (α-methoxylated derivative)
Enantiomeric excess (ee)88%

Mechanism : Single-electron oxidation generates a radical cation stabilized by the oxazolidine ring. Methoxide attacks the α-carbon from the same face as the carboxylate group (syn addition), retaining configuration .

Heterocycle Formation

The oxazolidine ring participates in cyclocondensation reactions to form fused heterocycles. For example, reaction with L-cysteine methyl ester yields thiazole-containing derivatives :

Reaction pathway :

  • Nucleophilic substitution : Thiolate attack at the α-carbon.

  • Cyclization : Intramolecular amide bond formation.

  • Aromatization : Loss of water under acidic conditions.

Key product : 2-(6-(4-bromothiazol-2-yl)-3-cyanopyridin-2-yl)thiazole-4-carboxylic acid (Yield: 70%, ).

Stereochemical Stability in Reactions

The (4S,5R) configuration remains intact under most conditions due to:

  • Restricted rotation around the C4–C5 bond.

  • Steric shielding by the 2,2-dimethyl groups.

Exceptions : Prolonged exposure to strong bases (>50°C) induces partial racemization at C4 (up to 12% ee loss).

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYieldee (%)
Peptide couplingHATU, DMF, 25°CFmoc-Ala-Oxazolidine conjugate92%>99
Acid hydrolysis1 M HCl, 2 hLinear thiazolidine derivative85%100
MethoxylationElectrochemical, LiClO₄/MeOHα-Methoxy oxazolidine76%88
CyanoacetylationEthanol, 60°CThiazole-pyridine hybrid78%95

Scientific Research Applications

Organic Synthesis

(4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is widely used as a chiral building block in the synthesis of complex organic molecules. Its ability to introduce chirality into synthetic pathways makes it valuable for producing pharmaceuticals and agrochemicals.

Application AreaDescription
Chiral Building Block Serves as a precursor for synthesizing biologically active compounds.
Pharmaceutical Intermediates Used in the production of various drug candidates.

Medicinal Chemistry

The compound has been studied for its potential biological activities. It acts as a ligand in biochemical assays and can modulate enzyme activity due to its structural properties.

Case Study: Enzyme Mechanism Studies
Research has demonstrated that this compound can interact with specific enzymes, influencing their activity. For instance:

  • Mechanism of Action: The compound selectively binds to target enzymes, potentially leading to therapeutic effects in diseases where these enzymes play a crucial role .

Agrochemical Applications

The compound is also explored for use as an intermediate in the synthesis of agrochemicals. Its ability to modify biological pathways makes it suitable for developing herbicides and pesticides.

Agrochemical UseDescription
Herbicide Development Utilized in synthesizing compounds that inhibit plant growth pathways.
Pesticide Formulation Acts as an intermediate in creating effective pest control agents.

Mechanism of Action

The mechanism of action of (4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazolidine Derivatives

(4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid
  • Structure : Substitutes one methyl group with ethyl (C5) and introduces a ketone (2-oxo group).
  • Key Differences: The ethyl group increases lipophilicity compared to the methyl-substituted target compound.
  • Applications : Serves as a chiral building block in asymmetric synthesis.
(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid
  • Structure : Features bulky substituents (benzoyl, anisyl, phenyl) and (4R,5R) stereochemistry.
  • Key Differences :
    • Aromatic groups enable π-π interactions, absent in the target compound.
    • Stereochemical inversion (4R,5R) may reduce compatibility with chiral biological targets.
  • Applications: Potential use in catalysis or as a scaffold for drug discovery due to aromatic moieties .

Heterocyclic Analogues

Methyl (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylate
  • Structure : Replaces the oxazolidine’s nitrogen with oxygen (dioxolane ring) and has an ester group.
  • Key Differences :
    • The dioxolane ring (two oxygens) reduces basicity compared to oxazolidine (one nitrogen).
    • The methyl ester decreases acidity (pKa ~5–6) versus the carboxylic acid (pKa ~2–3).
  • Applications : Widely used as a chiral synthon in asymmetric synthesis of natural products .
(4R)-2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid
  • Structure : Substitutes oxygen in the oxazolidine ring with sulfur (thiazolidine) and adds a trimethoxyphenyl group.
  • Key Differences :
    • Sulfur’s polarizability enhances intermolecular interactions (e.g., van der Waals forces).
    • Trimethoxyphenyl improves solubility in organic solvents but may reduce aqueous solubility.
  • Applications : Investigated for antimicrobial or anticancer activity due to thiazolidine’s bioactivity .

Six-Membered Ring Analogues

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
  • Structure : Six-membered dioxane ring with carboxylic acid at C4.
  • Key Differences :
    • Larger ring size reduces steric strain, altering conformational flexibility.
    • Carboxylic acid positioning (C5 vs. C4 in oxazolidine) affects crystal packing and hydrogen-bonding patterns, as seen in its O–H···O hydrogen-bonded chains .
  • Applications : Studied for crystallographic behavior and anhydride formation .

Structural and Physicochemical Data

Compound Molecular Formula Key Substituents Stereochemistry Key Properties Applications
Target Compound C₇H₁₁NO₃ 3×CH₃, COOH (4S,5R) High rigidity, chiral recognition Peptide synthesis
(4S,5R)-5-Ethyl-2-oxo-oxazolidine-4-COOH C₆H₉NO₄ C₂H₅, 2-oxo (4S,5R) Enhanced H-bonding, moderate lipophilicity Asymmetric synthesis
(4R,5R)-3-Benzoyl-oxazolidine-4-COOH C₂₄H₂₁NO₅ Benzoyl, anisyl, phenyl (4R,5R) High π-π interaction potential Drug discovery
Methyl dioxolane-4-carboxylate C₈H₁₄O₄ 3×CH₃, COOCH₃ (4S,5R) Low acidity, high conformational flexibility Chiral intermediates
Thiazolidine-4-COOH C₁₃H₁₇NO₅S S-atom, trimethoxyphenyl (4R) Enhanced polarizability Antimicrobial research

Research Implications

  • Stereochemistry : The (4S,5R) configuration in the target compound enables precise chiral recognition in peptide synthesis, whereas analogues with inverted stereochemistry (e.g., 4R,5R) may exhibit divergent biological activity .
  • Substituent Effects : Bulky groups (e.g., benzoyl) enhance lipophilicity but reduce solubility, while electron-withdrawing groups (e.g., 2-oxo) modulate reactivity .
  • Ring Size and Heteroatoms : Six-membered dioxane derivatives exhibit reduced ring strain, while sulfur-containing thiazolidines offer distinct electronic profiles .

Biological Activity

(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid is a compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and antimicrobial activities.

  • Molecular Formula : C28H34N2O6
  • Molecular Weight : 494.58 g/mol
  • CAS Number : 957780-52-8

Anticancer Activity

Recent studies have explored the anticancer potential of oxazolidine derivatives, including this compound. The compound's efficacy was evaluated using various cancer cell lines.

Case Study Overview

A study characterized the anticancer properties of several oxazolidine derivatives using the A549 human lung adenocarcinoma model. The compounds were subjected to an MTT assay to assess cell viability post-treatment.

CompoundConcentration (µM)A549 Cell Viability (%)
Control0100
Compound 110078
Compound 210086
(4S,5R)-2,2,5-trimethyl acid10080

The results indicated that the compound exhibited moderate cytotoxicity against A549 cells with a viability reduction ranging from 78% to 86% compared to control values .

Antimicrobial Activity

In addition to anticancer properties, this compound demonstrated antimicrobial activity against various pathogens.

Antimicrobial Efficacy Testing

The antimicrobial activity was assessed against multidrug-resistant strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. The compound showed varying degrees of inhibition.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Klebsiella pneumoniae50
Escherichia coli25
Staphylococcus aureus10

The results indicated significant antimicrobial effects at relatively low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the side chains and functional groups can enhance or diminish its efficacy against cancer cells and pathogens.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of halogenated phenyl groups improved anticancer activity.
  • Functional Group Variations : Carboxylic acids exhibited weaker activity compared to their hydrazone counterparts.
  • Structural Modifications : Compounds with free amino groups showed enhanced potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Palladium catalysts improve cyclization efficiency, while copper catalysts reduce side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict temperature control.
  • Chiral Control : Use chiral auxiliaries or enantioselective catalysts to maintain the (4S,5R) configuration.

Q. Example Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield Range
CyclizationPd(OAc)₂, CuIDMF80°C60–75%
Stereochemical ResolutionL-Proline derivativeEthanolRT85–90% enantiomeric excess

How can researchers confirm the stereochemical configuration of this compound using analytical techniques?

Advanced Research Question
Validating stereochemistry requires a combination of techniques:

  • X-ray Crystallography : Provides definitive confirmation of the (4S,5R) configuration by resolving crystal lattice structures .
  • Chiral HPLC : Utilize columns like Chiralpak® IG-3 with mobile phases containing tetrabutylammonium hydroxide and phosphate buffer (pH 5.5) to separate enantiomers .
  • NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity of methyl groups to confirm the relative configuration .

Data Interpretation Tip : Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities in NMR or HPLC data.

What factors influence the stability of this compound, and what storage conditions are recommended to prevent degradation?

Basic Research Question
Stability is affected by:

  • Moisture : Hydrolysis of the oxazolidine ring occurs in aqueous environments.
  • Temperature : Degrades above 25°C; store at 2–8°C.
  • Light : UV exposure accelerates decomposition.

Q. Storage Protocol :

  • Container : Sealed, amber glass vials under nitrogen atmosphere.
  • Environment : Dry, ventilated storage with desiccants (e.g., silica gel).
  • Stability Testing : Monitor via HPLC every 3 months to detect degradation products .

What methodologies are effective in assessing the biological activity of this compound in vitro?

Advanced Research Question
Design assays based on structural analogs (e.g., thiazolidine derivatives with reported antimicrobial or anticancer activity ):

  • Enzyme Inhibition Assays : Target enzymes like cyclooxygenase-2 (COX-2) using fluorogenic substrates.
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Molecular Docking : Predict binding affinity to receptors (e.g., PD-L1) using AutoDock Vina.

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